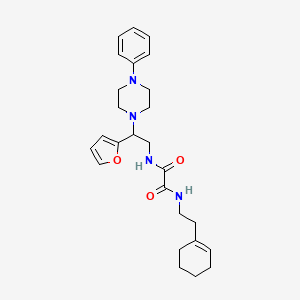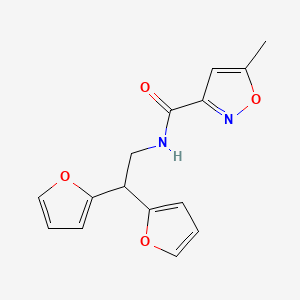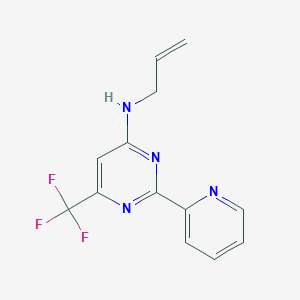![molecular formula C17H15FN2O2S2 B2988617 N-(4-fluorobenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide CAS No. 942007-12-7](/img/structure/B2988617.png)
N-(4-fluorobenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-fluorobenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide is a complex organic compound featuring a fluorine atom, a methoxy group, and a thiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluorobenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide typically involves multiple steps, starting with the preparation of the benzo[d]thiazole core. The fluorine atom is introduced through halogenation reactions, while the methoxy group is added via methylation processes. The thioether linkage is formed through a nucleophilic substitution reaction involving the appropriate thiol and amide precursors.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. Continuous flow chemistry might be employed to ensure consistent product quality and yield. Purification steps, such as recrystallization or chromatography, would be optimized to achieve high purity levels.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be facilitated using thiolates or amines.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of thioethers or amides.
Applications De Recherche Scientifique
Chemistry: This compound can be used as a building block in organic synthesis, particularly in the construction of more complex molecules.
Biology: It may serve as a probe in biological studies to understand the interaction of thiazole derivatives with various biomolecules.
Industry: The compound could be used in the manufacture of specialty chemicals or as an intermediate in the production of agrochemicals.
Mécanisme D'action
The exact mechanism by which N-(4-fluorobenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide exerts its effects is not fully understood. it is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The thiazole ring and fluorine atom may play crucial roles in binding to these targets, leading to biological effects.
Comparaison Avec Des Composés Similaires
N-(4-bromobenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide
N-(benzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide
N-(4-fluorobenzo[d]thiazol-2-yl)-3-((4-hydroxyphenyl)thio)propanamide
Uniqueness: N-(4-fluorobenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide stands out due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its non-fluorinated counterparts. This fluorine atom can enhance the compound's stability, binding affinity, and overall biological activity.
Propriétés
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-3-(4-methoxyphenyl)sulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O2S2/c1-22-11-5-7-12(8-6-11)23-10-9-15(21)19-17-20-16-13(18)3-2-4-14(16)24-17/h2-8H,9-10H2,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXEJYNDUVIHLJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCCC(=O)NC2=NC3=C(C=CC=C3S2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2988536.png)

![2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B2988539.png)

![2-Chloro-5-[1-(cyclopropylmethyl)-3,6-dihydro-2H-pyridin-4-yl]pyridine](/img/structure/B2988542.png)
![N-(2,6-dimethylphenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2988543.png)
![[(2R)-2-Aminobutyl]dimethylamine dihydrochloride](/img/structure/B2988544.png)
![5-((2-(4-chlorophenyl)-2-oxoethyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2988545.png)
![(1R,5S)-8-((3,4-difluorophenyl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2988548.png)
![N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2988549.png)
![N-(3,5-dimethylphenyl)-2-({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl}sulfanyl)acetamide](/img/structure/B2988551.png)


